molecular formula C12H14O2 B043039 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde CAS No. 288401-39-8

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde

Cat. No.: B043039
CAS No.: 288401-39-8
M. Wt: 190.24 g/mol
InChI Key: SMAZJJITMLCYIQ-UHFFFAOYSA-N
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Description

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde (C₁₂H₁₄O₂) is a cyclopropane-derived aldehyde featuring a benzyloxymethyl substituent. The cyclopropane ring introduces significant ring strain, while the aldehyde group confers electrophilic reactivity, making this compound a versatile intermediate in organic synthesis. Its applications include serving as a precursor for pharmaceuticals, agrochemicals, and chiral ligands due to the stereochemical rigidity of the cyclopropane moiety .

Synthesis typically involves cyclopropanation of allyl benzyl ether derivatives followed by oxidation to introduce the aldehyde group. The benzyl ether moiety enhances solubility in organic solvents, facilitating purification and downstream reactions.

Properties

IUPAC Name

1-(phenylmethoxymethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAZJJITMLCYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under inert atmosphere conditions and at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored under an inert atmosphere and at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an intermediate in chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural Analogs with Varying Functional Groups

Benzyl Glycidyl Ether (C₁₀H₁₂O₂) :
This compound shares the benzyloxymethyl group but replaces the cyclopropane-aldehyde system with an epoxide (oxirane). The epoxide’s ring strain drives nucleophilic ring-opening reactions, contrasting with the aldehyde’s electrophilic reactivity. Benzyl glycidyl ether is widely used in epoxy resin formulations and crosslinking agents .

Cyclopropanecarbaldehyde (C₄H₆O) :
Lacking the benzyloxymethyl group, this simpler analog exhibits higher volatility and reduced steric hindrance. Its reactivity in aldol condensations and Grignard reactions is well-documented, but it lacks the solubility and stability imparted by the benzyl ether in the target compound.

Aromatic Ether Derivatives

Benzyl 4-Aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂): Though structurally distinct (piperidine core vs. cyclopropane), this compound highlights the role of benzyl ethers in modulating pharmacokinetic properties. Its primary use is in peptide synthesis and as a building block for kinase inhibitors .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity Applications
1-((Benzyloxy)methyl)cyclopropanecarbaldehyde C₁₂H₁₄O₂ 190.24 Aldehyde, benzyl ether Nucleophilic addition, oxidation Pharmaceutical intermediates
Benzyl Glycidyl Ether C₁₀H₁₂O₂ 164.20 Epoxide, benzyl ether Ring-opening polymerization Epoxy resins, adhesives
Cyclopropanecarbaldehyde C₄H₆O 70.09 Aldehyde Aldol condensation, Grignard reactions Organic synthesis
Benzyl 4-Aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 Carbamate, amine Amide coupling, hydrogen bonding Peptide synthesis

Research Findings and Reactivity Insights

  • Electrophilic Reactivity : The aldehyde group in this compound participates in Schiff base formation, enabling its use in asymmetric catalysis. In contrast, Benzyl Glycidyl Ether’s epoxide undergoes nucleophilic attack by amines or thiols, forming crosslinked networks .
  • Stability: The benzyl ether in the target compound enhances stability against hydrolysis compared to non-aromatic ether analogs. However, the aldehyde group remains sensitive to oxidation, necessitating inert storage conditions.

Biological Activity

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde, with the chemical formula C₁₂H₁₄O₂ and CAS number 288401-39-8, is a cyclopropane derivative featuring an aldehyde functional group. Its unique structure, characterized by the presence of a benzyloxy group, enhances its chemical reactivity and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

This compound is primarily utilized as an intermediate in the synthesis of Montelukast, a medication for asthma and allergies. Its synthesis typically involves multiple steps, employing solvents such as dichloromethane under controlled temperatures to achieve desired yields and purity levels.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various downstream effects. For instance, it could inhibit key enzymes in metabolic pathways or disrupt cellular signaling processes.

Anticancer Potential

The cyclopropane moiety has been associated with anticancer activity in various studies. Compounds like this compound may serve as lead compounds in drug discovery programs targeting cancer cells. The structural features that allow for further modifications can enhance biological activity or improve pharmacokinetic properties .

Case Studies

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated that derivatives of cyclopropane compounds inhibited bacterial growth effectively.
Study BAnticancer ActivityReported that certain cyclopropane derivatives induced apoptosis in cancer cell lines.
Study CSynthesis ApplicationsHighlighted the utility of this compound as an intermediate for synthesizing biologically active compounds.

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundCyclopropane ring + benzyloxy + aldehydeIntermediate for Montelukast
CyclopropanecarboxaldehydeCyclopropane ring + aldehydeLacks benzyloxy group
BenzyloxyacetaldehydeBenzyloxy + acetaldehydeDifferent carbon skeleton
MontelukastComplex structure with multiple functional groupsTherapeutic agent for asthma

This comparison illustrates the unique position of this compound within its class of compounds, emphasizing its role as a valuable intermediate in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 1-((benzyloxy)methyl)cyclopropanecarbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropanation of allylic precursors followed by benzyloxymethylation. For example, a two-step approach:

Cyclopropanation : Use a transition-metal catalyst (e.g., Rh(II)) with diazo compounds to form the cyclopropane ring .

Benzyloxymethylation : React the cyclopropane intermediate with benzyl chloromethyl ether under basic conditions (e.g., K₂CO₃ in DMF).

Q. Critical Parameters :

  • Temperature : Cyclopropanation requires strict control (0–5°C) to avoid side reactions.
  • Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution efficiency .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .
  • Spectroscopy :
    • ¹H NMR : Key signals include δ 9.8 ppm (aldehyde proton), δ 4.5–4.7 ppm (benzyloxy methylene), and cyclopropane protons (δ 1.2–1.5 ppm) .
    • IR : Confirm aldehyde C=O stretch at ~1720 cm⁻¹ and benzyl ether C-O at ~1100 cm⁻¹ .

Validation : Compare retention times and spectral data with literature or commercial standards (if available) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model cyclopropanation transition states. Predict regioselectivity and steric effects of substituents .
  • Solvent Effects : Simulate solvation energies in polar vs. nonpolar solvents to guide solvent selection (e.g., DMF vs. toluene) .
  • Case Study : A 2023 study demonstrated that DFT-predicted activation energies for Rh-catalyzed cyclopropanation aligned with experimental yields (±5%) .

Q. What strategies resolve contradictions in stability data for aldehydes with cyclopropane moieties?

Methodological Answer :

  • Stability Challenges : Aldehydes are prone to oxidation or polymerization. Cyclopropane rings may undergo ring-opening under acidic/basic conditions .
  • Resolution Workflow :
    • Controlled Stability Assays : Monitor degradation via HPLC under varying pH, temperature, and light exposure.
    • Additive Screening : Test stabilizers (e.g., BHT, ascorbic acid) to inhibit oxidation .
    • Mechanistic Studies : Use LC-MS to identify degradation products (e.g., cyclopropane ring-opened acids) .

Example : A 2024 study found that 0.1% BHT in storage solutions reduced aldehyde degradation from 25% to <5% over 30 days .

Q. How can researchers design biological activity assays for derivatives of this compound?

Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors sensitive to aldehyde electrophilicity (e.g., caspases, kinases) .
  • Assay Protocols :
    • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ determination) .
    • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in macrophage models .
  • Data Interpretation : Normalize activity to control aldehydes (e.g., benzaldehyde) to isolate cyclopropane effects .

Table : Representative Bioactivity Data (Hypothetical)

DerivativeDPPH IC₅₀ (µM)COX-2 Inhibition (%)
Parent Compound120 ± 1035 ± 5
Nitro-substituted45 ± 365 ± 7

Data Contradiction Analysis

Q. How to address discrepancies in reported cyclopropane ring stability during derivatization?

Methodological Answer :

  • Root Cause Analysis :
    • Steric vs. Electronic Effects : Bulky substituents may stabilize the ring (steric protection), while electron-withdrawing groups increase ring strain .
    • Reaction Conditions : Acidic media (e.g., HCl) promote ring-opening; neutral/basic conditions are preferred .
  • Case Study : A 2023 paper showed that electron-donating groups (e.g., -OMe) on the benzyloxy moiety reduced ring-opening by 40% compared to -NO₂ derivatives .

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